molecular formula C14H10ClN3O2 B2514713 2-((2-Chlorophenyl)carbonyl)-3-((5-methylisoxazol-3-YL)amino)prop-2-enenitrile CAS No. 1025301-03-4

2-((2-Chlorophenyl)carbonyl)-3-((5-methylisoxazol-3-YL)amino)prop-2-enenitrile

Cat. No. B2514713
CAS RN: 1025301-03-4
M. Wt: 287.7
InChI Key: DHWLZGHPCVXQAJ-CSKARUKUSA-N
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Description

2-((2-Chlorophenyl)carbonyl)-3-((5-methylisoxazol-3-YL)amino)prop-2-enenitrile (henceforth referred to as “Compound A”) is a synthetic compound with a wide range of applications in scientific research. It is a relatively new compound, and its properties and potential applications are still being studied. In

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Compounds structurally related to 2-((2-Chlorophenyl)carbonyl)-3-((5-methylisoxazol-3-YL)amino)prop-2-enenitrile have been synthesized and tested for various pharmaceutical applications. For example, a study by Rajanarendar et al. (2010) explored the synthesis of compounds with a similar structure, demonstrating significant antibacterial and antifungal activities, as well as mosquito larvicidal properties (Rajanarendar et al., 2010). Similarly, research by Darwish et al. (2014) involved synthesizing isoxazole-based heterocycles, including derivatives of the compound , which showed promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Anticonvulsant and Neuroprotection Studies

In neuropharmacology, compounds similar to 2-((2-Chlorophenyl)carbonyl)-3-((5-methylisoxazol-3-YL)amino)prop-2-enenitrile have been evaluated for their anticonvulsant activity. Jackson et al. (2012) conducted a study on related enaminones, analyzing their anticonvulsant activity and proposing a hypothesis for the toxicity of the analogs (Jackson et al., 2012). Another study by Krogsgaard‐Larsen et al. (1991) synthesized isoxazole amino acids, closely related to the compound , as antagonists at non-NMDA excitatory amino acid receptors, showcasing their potential in neuroprotection and pharmacology (Krogsgaard‐Larsen et al., 1991).

Antimicrobial Evaluation

The antimicrobial properties of compounds structurally similar to 2-((2-Chlorophenyl)carbonyl)-3-((5-methylisoxazol-3-YL)amino)prop-2-enenitrile have been extensively studied. For instance, the research by Mehta (2016) explored the synthesis and antibacterial activity of novel heterocyclic compounds containing a related structure, demonstrating good antibacterial activity against various bacterial strains (Mehta, 2016).

properties

IUPAC Name

(E)-2-(2-chlorobenzoyl)-3-[(5-methyl-1,2-oxazol-3-yl)amino]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2/c1-9-6-13(18-20-9)17-8-10(7-16)14(19)11-4-2-3-5-12(11)15/h2-6,8H,1H3,(H,17,18)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWLZGHPCVXQAJ-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC=C(C#N)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N/C=C(\C#N)/C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Chlorophenyl)carbonyl)-3-((5-methylisoxazol-3-YL)amino)prop-2-enenitrile

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